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N'-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide
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Overview
Description
N’-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group, bromophenyl, and difluorophenyl moieties, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the highest purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N’-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound’s lipophilic character allows it to penetrate cell membranes and interact with intracellular targets. It may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N-(2,4-difluorophenyl)benzenecarboximidamide
- N-(4-bromophenyl)-N-(2,4-difluorophenyl)benzamide
Uniqueness
N’-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, enhances its antimicrobial activity compared to similar compounds .
Properties
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2S/c20-14-6-9-16(10-7-14)27(25,26)24-19(13-4-2-1-3-5-13)23-18-11-8-15(21)12-17(18)22/h1-12H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDXAZPFUJIFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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